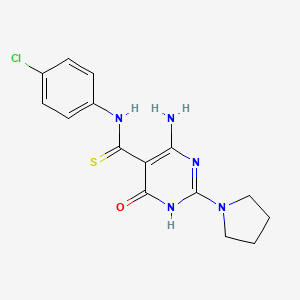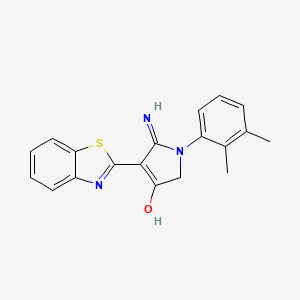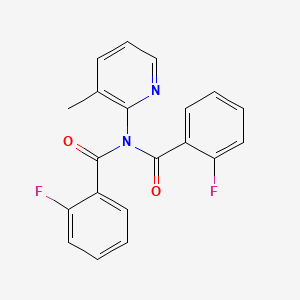
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In
作用機序
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide interacts with the endocannabinoid system, which is involved in regulating various physiological processes in the body such as pain, inflammation, and appetite. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This interaction results in the activation of various signaling pathways, which ultimately leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which means that it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This compound has also been shown to have anti-convulsant properties, which means that it can reduce the frequency and severity of seizures. Additionally, this compound has been shown to have appetite-stimulating properties, which can be useful in certain medical conditions where appetite suppression is a concern.
実験室実験の利点と制限
One advantage of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows for more precise and targeted experiments on the endocannabinoid system. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Another area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to determine the long-term effects and safety of this compound use in humans.
合成法
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-cycloheptyl-5-pyrrolidin-2-one with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furoylamide, which is then treated with phosphorus oxychloride to form this compound.
科学的研究の応用
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(8-9-22-12)17(21)18-13-10-16(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMRTCAQFGGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}methanol](/img/structure/B6082376.png)
![5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)


![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)

![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)

methanone](/img/structure/B6082439.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)